pyrrolo[2,1-b]thiazole-7-carboxylic Acid
Overview
Description
Pyrrolo[2,1-b]thiazole-7-carboxylic acid is a heterocyclic compound that features a fusion of pyrrole and thiazole rings. This bicyclic structure is of interest due to its potential applications in medicinal chemistry and material science. The compound and its derivatives have been synthesized and studied for various chemical and biological properties.
Synthesis Analysis
The synthesis of pyrrolo[2,1-b]thiazole derivatives has been achieved through several methods. One approach involves treating substituted acetonitriles with mercaptoacetic acid to yield thiazolidinones, which are then N-alkylated and formylated to produce the desired pyrrolo[2,1-b]thiazoles . Another method includes the refluxing of thiazolidinylidene acetic acid ethyl esters in POCl3 to prepare 6-aryl pyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters . Additionally, the synthesis of chiral pyrrolo[1,2-c]thiazoles via intramolecular dipolar cycloaddition of münchnones has been reported, which also led to an interesting rearrangement to pyrrolo[1,2-c]thiazines .
Molecular Structure Analysis
The molecular structure of pyrrolo[2,1-b]thiazole derivatives has been elucidated using various spectroscopic techniques. X-ray crystallography has been employed to determine the structure of certain derivatives, confirming the absolute configuration at chiral centers . Chiroptical studies have also been conducted to understand the stereochemistry of these compounds .
Chemical Reactions Analysis
Pyrrolo[2,1-b]thiazole compounds have been used as precursors in various chemical reactions. For instance, amination of pyrrolo[2,1-b]thiazole derivatives with primary aliphatic amines yields N-alkyl-2-[(4-aryl-3-ethoxycarbonyl-2-pyrrolyl)thio]acetamides and propanamides . Cycloaddition reactions have also been explored, with pyrrolo[1,2-c]thiazole acting as a thiocarbonyl ylide or azomethine ylide depending on the dipolarophile .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,1-b]thiazole derivatives have been characterized by various techniques. Spectroscopic methods such as 1H NMR and CD spectra have been used to study the properties of these compounds . The electropolymerization of carboxylated pyrrole-containing monomers on a Pt electrode has been investigated, highlighting the electroactive nature of these compounds . Additionally, the cytotoxicity and antiviral activity of pyrrolo[2,1-b]thiazoles linked to a carbohydrate moiety have been evaluated, demonstrating their potential in biomedical applications .
Scientific Research Applications
Synthesis and Chemical Properties
- Novel Synthetic Approaches : Tverdokhlebov et al. (2003) developed 5-aroyl-2-(dimethylamino)methylidene-2,3-dihydro-3-oxopyrrolo[2,1-b]thiazole-7-carboxylic acid esters and -7-carbonitriles, showcasing a novel approach to synthesizing pyrrolo[2,1-b]thiazoles (Tverdokhlebov et al., 2003).
- Pyrrolo[2,1-b]thiazol-3(2H)-ones as Precursors : Tverdokhlebov et al. (2004) described the preparation of 6-aryl-2.3-dihydro-3-oxopyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters as precursors for further chemical transformations (Tverdokhlebov et al., 2004).
Potential Pharmacological Activities
- Antineoplastic Activity : Lalezari and Schwartz (1988) synthesized 1-thia analogues of pyrrolizine bis(carbamate) with significant antineoplastic activity against certain leukemia and colon carcinoma cell lines (Lalezari & Schwartz, 1988).
- Microwave-Assisted Synthesis for Antiviral Activity : Barradas et al. (2014) explored microwave-assisted synthesis of pyrrolo[2,1-b]thiazoles linked to a carbohydrate moiety, evaluating their cytotoxicity and antiviral activity against Junin virus (Barradas et al., 2014).
Miscellaneous Studies
- Heterocyclic Compound Studies : Mackie et al. (1973) conducted spectral studies on pyrrolo[2,1-b]thiazole thioaldehydes, a class of stable heterocyclic thioaldehydes (Mackie et al., 1973).
- Synthesis and Isomerism Studies : Brindley et al. (1986) investigated routes to pyrrolo[2,1-b]thiazoles, focusing on the rotational isomerism of pyrrolo[2,1-b]thiazole-5-carbaldehydes (Brindley et al., 1986).
properties
IUPAC Name |
pyrrolo[2,1-b][1,3]thiazole-7-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-7(10)5-1-2-8-3-4-11-6(5)8/h1-4H,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVBPJMJJQONPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CSC2=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
pyrrolo[2,1-b]thiazole-7-carboxylic Acid | |
CAS RN |
1038509-46-4 | |
Record name | pyrrolo[2,1-b][1,3]thiazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Citations
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